
1-Isopropoxy-1h-indole-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropoxy-1h-indole-5,6-diol is a compound belonging to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives have been extensively studied for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound, featuring an isopropoxy group and hydroxyl groups at the 5 and 6 positions, makes it a compound of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxy-1h-indole-5,6-diol typically involves the introduction of the isopropoxy group and hydroxyl groups onto the indole scaffold. One common method is the reaction of 1H-indole with isopropyl alcohol in the presence of a strong acid catalyst to form the isopropoxy derivative. Subsequent hydroxylation at the 5 and 6 positions can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropoxy-1h-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
1-Isopropoxy-1h-indole-5,6-diol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Isopropoxy-1h-indole-5,6-diol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
1-Methoxy-1h-indole-5,6-diol: Similar structure but with a methoxy group instead of an isopropoxy group.
1-Ethoxy-1h-indole-5,6-diol: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-Propoxy-1h-indole-5,6-diol: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness: 1-Isopropoxy-1h-indole-5,6-diol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
1-propan-2-yloxyindole-5,6-diol |
InChI |
InChI=1S/C11H13NO3/c1-7(2)15-12-4-3-8-5-10(13)11(14)6-9(8)12/h3-7,13-14H,1-2H3 |
Clave InChI |
ZILRDPNSMKVUQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)ON1C=CC2=CC(=C(C=C21)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethyl-2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]adenosine](/img/structure/B15218100.png)
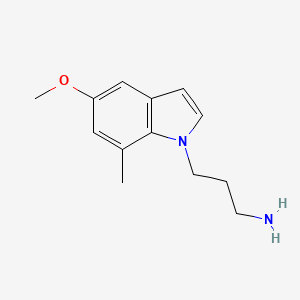
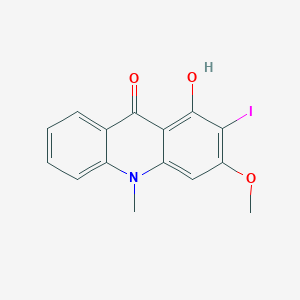

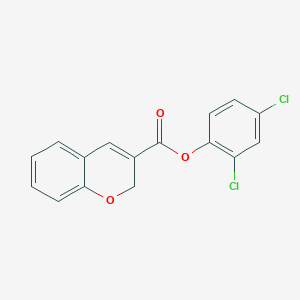
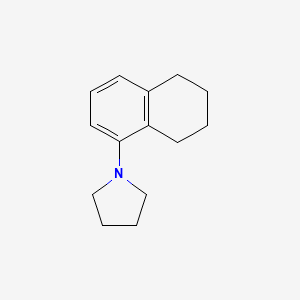
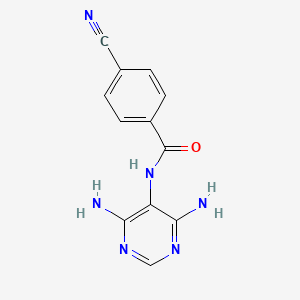
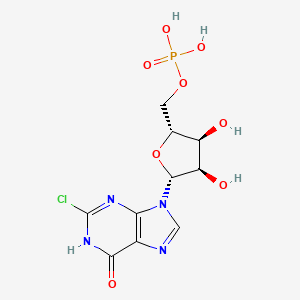
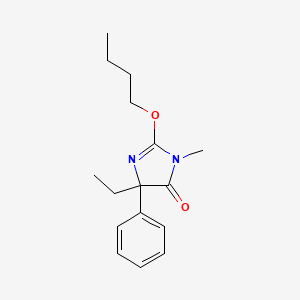
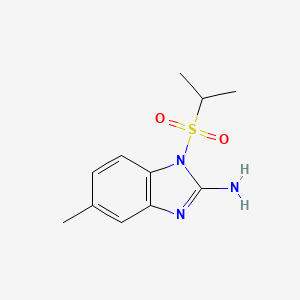
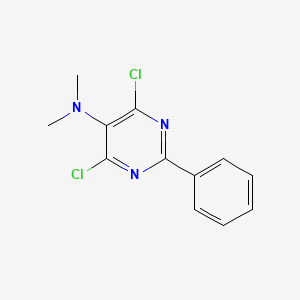
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine hydrochloride](/img/structure/B15218177.png)

